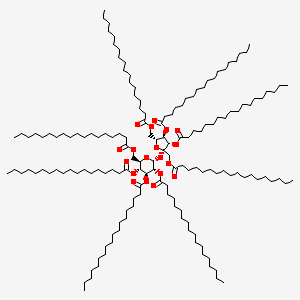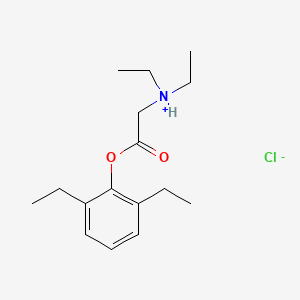
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·HCl and a molecular weight of 299.88 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylglycine: A related compound with similar structural features but different functional groups.
N,N-Diethylglycine: Another related compound with variations in the ester group.
2,6-Diethylphenyl Glycine: A compound with a similar phenyl group but different esterification
Uniqueness
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is unique due to its specific esterification pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
2085-84-9 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
[2-(2,6-diethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-13-10-9-11-14(6-2)16(13)19-15(18)12-17(7-3)8-4;/h9-11H,5-8,12H2,1-4H3;1H |
InChI-Schlüssel |
YKNMXOHKJYAJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)OC(=O)C[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


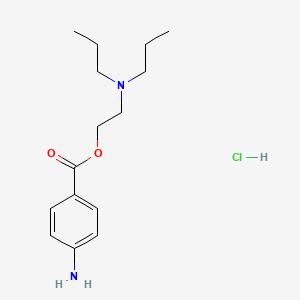
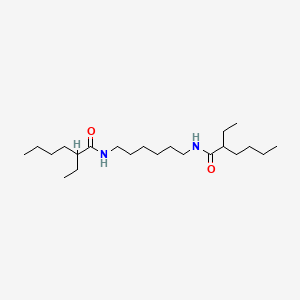
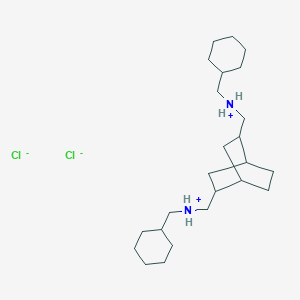

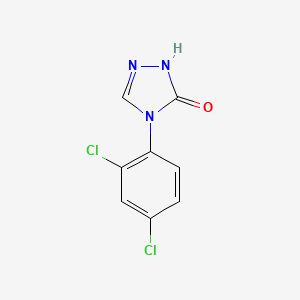
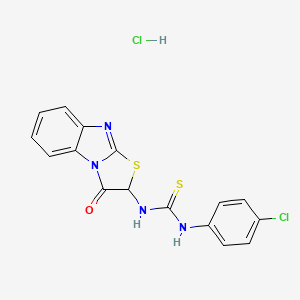
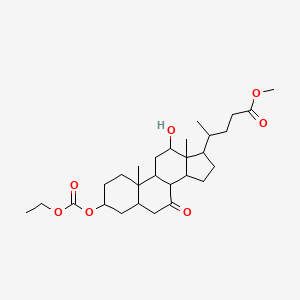

![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
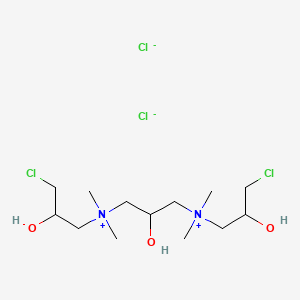
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)

![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)
